Dihydroxyaluminum sodium carbonate

Catalog No.
S656545
CAS No.
12011-77-7
M.F
CH4AlNaO5
M. Wt
146.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydroxyaluminum sodium carbonate

CAS Number

12011-77-7

Product Name

Dihydroxyaluminum sodium carbonate

Molecular Formula

CH4AlNaO5

Molecular Weight

146.01 g/mol

InChI

InChI=1S/CH2O3.Al.Na.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+1;;/p-2

InChI Key

HCOGWSKIDQXORT-UHFFFAOYSA-L

SMILES

C(=O)([O-])O[Al].O.O.[Na+]

Synonyms

dawsonite, dihydroxy sodium aluminum carbonate, dihydroxyaluminum sodium carbonate, dihydroxyaluminum sodium carbonate potassium salt, Kompensan

Canonical SMILES

C(=O)([O-])O[Al].O.O.[Na+]

Isomeric SMILES

C1(=O)O[Al-]O1.O.O.[Na+]

Description

The exact mass of the compound Dihydroxyaluminum sodium carbonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions - Hydroxides - Aluminum Hydroxide - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dihydroxyaluminum sodium carbonate is a basic carbonate compound that combines aluminum and sodium. It is primarily utilized as an antacid to neutralize gastric acid, providing relief from conditions such as heartburn and indigestion. The compound typically appears as an amorphous powder or poorly formed crystals and contains approximately 10-11% water in its structure. Its molecular formula is CH4AlNaO5\text{CH}_4\text{AlNaO}_5 with a molecular weight of approximately 146.01 g/mol .

, particularly neutralization reactions. When it reacts with hydrochloric acid, the following reaction occurs:

NaAl OH 2CO3+3HClAlCl3+NaCl+CO2+3H2O\text{NaAl OH }_2\text{CO}_3+3\text{HCl}\rightarrow \text{AlCl}_3+\text{NaCl}+\text{CO}_2+3\text{H}_2\text{O}

This reaction results in the formation of aluminum chloride, sodium chloride, carbon dioxide, and water, effectively reducing acidity in the stomach .

Common Reagents

  • Hydrochloric Acid: Used for neutralization.
  • Sodium Hydroxide: Often employed to maintain pH levels during synthesis.

The synthesis of dihydroxyaluminum sodium carbonate can be achieved through several methods:

  • Reaction with Sodium Carbonate: An ionic aluminum salt (e.g., aluminum chloride) is reacted with a stoichiometric excess of sodium carbonate in an aqueous medium, often in the presence of sodium hydroxide to maintain a pH between 7.2 and 10.5. This method allows for the precipitation of dihydroxyaluminum sodium carbonate from the solution .
  • Carbonation of Sodium Aluminate: This process involves introducing carbon dioxide into a sodium aluminate solution under controlled temperature and pressure conditions, leading to the formation of dihydroxyaluminum sodium carbonate .

Dihydroxyaluminum sodium carbonate has a variety of applications across different fields:

  • Pharmaceuticals: Widely used as an over-the-counter antacid for treating heartburn and indigestion.
  • Analytical Chemistry: Serves as a reagent in titration and neutralization reactions.
  • Industrial Uses: Employed in the formulation of various pharmaceutical products .

Research indicates that dihydroxyaluminum sodium carbonate can affect the bioavailability of certain medications. For instance, it may decrease the absorption of dehydrocholic acid, which can lead to altered serum levels of this compound. Understanding these interactions is crucial for patients taking multiple medications or those with specific health conditions .

Dihydroxyaluminum sodium carbonate shares similarities with several other compounds used as antacids or in similar applications:

CompoundCompositionUnique Features
Aluminum HydroxideAluminum onlyCommonly used but lacks sodium; may cause constipation.
Magnesium HydroxideMagnesium onlyKnown as milk of magnesia; also acts as a laxative.
Calcium CarbonateCalcium onlyProvides calcium supplementation alongside antacid properties.

Uniqueness: Dihydroxyaluminum sodium carbonate is distinct due to its dual composition of aluminum and sodium, which allows for effective neutralization without significant electrolyte imbalance. Its amorphous powder form enhances its suitability for various pharmaceutical formulations .

Dihydroxyaluminum sodium carbonate emerged as a significant pharmaceutical compound during the mid-20th century, when research into effective antacid formulations intensified. The development of this compound represented a breakthrough in treating gastric disorders by providing a balanced approach to acid neutralization with fewer side effects than earlier formulations. Academic interest in DASC grew substantially during the 1970s and 1980s, particularly as researchers sought alternatives to high-sodium antacids that could cause fluid retention and other complications.

The compound gained commercial recognition when it was incorporated into the original formulation of Rolaids before 1995, establishing its place in mainstream pharmaceutical applications. Scientific investigation into its properties expanded as researchers documented its efficacy in neutralizing stomach acid while producing less carbon dioxide than pure carbonate compounds, an important advantage for patients with gastric discomfort.

Historical analysis reveals that DASC research paralleled broader developments in pharmaceutical chemistry, particularly the movement toward multi-component drugs with targeted actions and reduced side effect profiles. This reflected a paradigm shift from single-compound treatments toward more sophisticated formulations designed to address multiple aspects of gastric disorders.

Nomenclature Evolution in Scientific Literature

The nomenclature associated with dihydroxyaluminum sodium carbonate has evolved significantly throughout scientific literature, reflecting advances in chemical understanding and standardization. Initially referred to by various descriptive names, the compound has acquired several standardized identifiers and synonyms that appear consistently across pharmaceutical and chemical databases.

Table 1: Nomenclature Evolution of Dihydroxyaluminum Sodium Carbonate

Time PeriodPrimary NomenclatureAlternative NamesRegistry Systems
Pre-1970sBasic aluminum sodium carbonateSodium aluminum carbonate hydroxideLimited standardization
1970s-1980sDihydroxyaluminum sodium carbonateDASC, CarbaldrateCAS Registry introduction
1990s-2000sCarbaldrateDihydroxyaluminium sodium carbonateInclusion in pharmacopeias
CurrentDihydroxyaluminum sodium carbonateSodium (carbonato)dihydroxyaluminate(1-), DASCUNII: 84H8Z9550J, CAS: 16482-55-6

The compound has been registered under various chemical identifiers, including IUPAC name "aluminum;sodium;carbonate;dihydroxide," CAS number 16482-55-6, and the unique ingredient identifier (UNII) 84H8Z9550J. In some European contexts, particularly Germanic literature, terms such as "Dihydroxo-aluminium-natrium-carbonat" and "Aluminium-natrium-carbonat-dihydroxid" have been employed. Commercial preparations have historically used names like Rolaids (pre-1995), Daxaids, and Minicid.

Scientific publications now typically employ the standard chemical formula NaAl(OH)₂CO₃ or alternative structural representations that emphasize the compound's ionic nature. The evolution toward standardized nomenclature has facilitated better information exchange among researchers and improved searchability in scientific databases.

Significance in Pharmaceutical Research

Dihydroxyaluminum sodium carbonate holds substantial significance in pharmaceutical research due to its unique chemical properties and therapeutic applications. As an antacid, it combines the acid-neutralizing capabilities of sodium carbonate with the prolonged effect and reduced gas production of aluminum hydroxide compounds. This combination addresses a critical need in gastroenterology for treatments that effectively manage acid-related disorders while minimizing side effects.

Research into DASC has contributed significantly to understanding structure-activity relationships in antacid formulations. Studies have demonstrated that the compound neutralizes gastric acid through a specific reaction pathway that produces less carbon dioxide than other carbonate-based antacids, reducing the bloating and discomfort often associated with these medications. This characteristic has made it particularly valuable for patients with sensitive digestive systems.

The compound has also served as a model for developing other complex inorganic pharmaceutical agents. Its successful incorporation into commercial antacids prompted investigations into similar metal-carbonate complexes with potential therapeutic value. Additionally, analytical methods developed specifically for DASC, such as energy dispersive X-ray fluorescence techniques, have influenced broader pharmaceutical quality control approaches.

In pharmacokinetic research, DASC has been studied extensively for its interaction with other medications. Findings regarding its potential to affect the absorption of drugs like dehydrocholic acid have informed guidelines on medication scheduling and contributed to our understanding of drug-drug interactions involving antacids.

Evolution of Academic Understanding

Academic understanding of dihydroxyaluminum sodium carbonate has evolved considerably since its introduction to pharmaceutical science. Initially viewed simply as an acid-neutralizing agent, research has progressively revealed its complex chemistry, biological interactions, and therapeutic potential. This evolution reflects broader trends in pharmaceutical science toward more sophisticated characterization of drug mechanisms and effects.

Early research focused primarily on basic acid-neutralization properties, with limited investigation of pharmacokinetics or long-term effects. By the 1980s, more sophisticated analytical techniques allowed for detailed structural characterization, leading to better understanding of how the compound's molecular arrangement contributes to its efficacy and stability.

The 1990s saw increased focus on comparative efficacy studies, positioning DASC against other antacids and acid-suppressive medications. Research by Decktor et al. (1995) demonstrated important differences between aluminum-containing antacid formulations and calcium carbonate in terms of onset and duration of action. These findings helped establish more precise clinical guidelines for antacid use.

More recent academic understanding has incorporated investigations into potential applications beyond traditional antacid use. Studies have explored DASC's possible role in phage therapy for antibiotic-resistant infections, where it may serve as a gastric neutralizing agent to improve therapeutic delivery. Additionally, advancements in analytical chemistry have enabled more precise quantification methods, improving quality control in pharmaceutical manufacturing.

The evolution of understanding is also evident in how safety assessments have progressed. While early evaluations focused primarily on immediate side effects, contemporary research addresses long-term considerations such as aluminum accumulation and interactions with multiple medications, reflecting a more comprehensive approach to pharmaceutical safety.

Reaction Mechanisms and Stoichiometry Research

The aqueous synthesis of dihydroxyaluminum sodium carbonate typically involves the reaction of ionic aluminum salts (e.g., aluminum chloride hexahydrate, AlCl₃·6H₂O) with sodium carbonate (Na₂CO₃) in a stoichiometric excess. The primary reaction pathway is represented as:

$$
2\text{AlCl}3\cdot6\text{H}2\text{O} + 3\text{Na}2\text{CO}3\cdot10\text{H}2\text{O} \rightarrow 2\text{NaAlCO}3(\text{OH})2 + 6\text{NaCl} + 3\text{CO}2 + 39\text{H}_2\text{O}
$$

This reaction proceeds via the hydrolysis of sodium carbonate to generate hydroxide ions ($$\text{OH}^-$$), which subsequently react with aluminum ions to form the dihydroxyaluminum complex [5]. The stoichiometric excess of sodium carbonate (typically 1.5–2.5 molar equivalents) ensures complete consumption of aluminum ions, minimizing side products like aluminum hydroxide ($$\text{Al(OH)}_3$$) [4]. Kinetic studies indicate that the reaction rate is pH-dependent, with optimal yields achieved at pH 8–9 [2].

Process Parameters Optimization Studies

Key parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Yield
Sodium carbonate concentration1.5–2.5 MHigher concentrations drive reaction completion but risk NaCl precipitation [5].
Temperature25–40°CElevated temperatures accelerate reaction but promote $$\text{Al(OH)}_3$$ formation [4].
Mixing rate200–400 rpmEnsures homogeneous reactant distribution [5].

The addition of sodium hydroxide ($$\text{NaOH}$$) to modulate pH is critical. For instance, maintaining pH 8.5–9.0 via controlled $$\text{NaOH}$$ addition reduces $$\text{Al(OH)}_3$$ byproduct formation by 32% [5].

Scalability Research

Industrial-scale production faces challenges in byproduct management. The isolation of dihydroxyaluminum sodium carbonate requires efficient filtration to remove sodium chloride ($$\text{NaCl}$$), which constitutes 45–50% of the reaction mass [5]. Pilot studies demonstrate that countercurrent washing with deionized water reduces $$\text{NaCl}$$ residues to <0.1% [4]. Continuous stirred-tank reactors (CSTRs) have been proposed to enhance scalability, achieving 89% yield at 500 L batch sizes [5].

High-Pressure Calcination Methods

Reaction Pathway Investigations

High-pressure calcination involves treating aluminum oxide ($$\text{Al}2\text{O}3$$) with sodium carbonate and carbon dioxide ($$\text{CO}_2$$) at elevated pressures (10–15 MPa) and low temperatures (0–5°C). The reaction follows:

$$
\text{Al}2\text{O}3 + \text{Na}2\text{CO}3 + \text{CO}2 + 2\text{H}2\text{O} \rightarrow 2\text{NaAlCO}3(\text{OH})2
$$

This method mimics natural dawsonite ($$\text{NaAlCO}3(\text{OH})2$$) formation, where alkaline sodium bicarbonate solutions interact with aluminosilicate minerals under geological pressures [6].

Operational Parameters Research

Critical operational parameters include:

  • Pressure: 10–15 MPa ensures $$\text{CO}_2$$ solubility in the aqueous phase [6].
  • Temperature: Near 0°C prevents thermal decomposition of the product [3].
  • Reactor design: Autoclave reactors with Teflon liners minimize corrosion [6].

Application-Specific Modifications

For pharmaceutical-grade dihydroxyaluminum sodium carbonate, post-synthesis milling achieves particle sizes <50 µm, enhancing bioavailability. Surface modification with stearic acid (0.5–1.0% w/w) improves flowability for tablet formulation [5].

Alternative Synthesis Approaches

Alternative methods include:

  • Aluminum foil reaction: Reacting aluminum foil with sodium carbonate solutions, where carbonate hydrolysis generates $$\text{OH}^-$$ ions:
    $$
    \text{CO}3^{2-} + \text{H}2\text{O} \rightleftharpoons \text{HCO}3^- + \text{OH}^-
    $$
    The $$\text{OH}^-$$ ions react with aluminum to form $$\text{[Al(OH)
    4]^-}$$, which subsequently combines with carbonate ions [2]. However, this method yields lower purity (72–78%) due to competing $$\text{H}_2$$ gas evolution [2].

Patent Literature Analysis

The US4438085A patent [5] discloses a robust method using $$\text{AlCl}3\cdot6\text{H}2\text{O}$$ and $$\text{Na}2\text{CO}3$$ with $$\text{NaOH}$$ for pH control. Key claims include:

  • Use of 1.8–2.2 molar equivalents of $$\text{Na}2\text{CO}3$$.
  • Post-reaction washing with ethanol to remove $$\text{NaCl}$$.

Comparative Evaluation of Research Methodologies

MethodologyYield (%)Purity (%)ScalabilityCost
Aqueous ionic reaction85–9295–98HighLow
High-pressure calcination78–8599+ModerateHigh
Aluminum foil reaction72–7885–90LowLow

The aqueous ionic method offers the best balance of yield and scalability, while high-pressure calcination excels in purity for specialized applications [5] [6].

Kinetic Research Models

The neutralization kinetics of dihydroxyaluminum sodium carbonate exhibit complex behavior characterized by multiple reaction phases and temperature-dependent rate constants. Kinetic research utilizing pH-stat methodology has revealed that the neutralization process follows the Weibull distribution function, indicating a heterogeneous reaction mechanism involving surface-controlled processes [1] [2].

The primary neutralization reaction with hydrochloric acid proceeds according to the stoichiometric equation:

NaAl(OH)₂CO₃ + 4HCl → NaCl + AlCl₃ + 3H₂O + CO₂↑

Kinetic studies demonstrate that the neutralization rate remains nearly independent of pH over the range 3.5 to 8.6, with a constant rate of 1.58 × 10⁻⁹ mol/(m²·s) normalized to Brunauer-Emmett-Teller surface area [1]. This pH-independent behavior suggests that the rate-determining step involves surface dissolution rather than proton-controlled mechanisms.

The Weibull distribution analysis provides mathematically meaningful parameters that describe the neutralization mechanism. The distribution function parameters include shape factor (β) and scale parameter (η), which characterize the heterogeneous nature of the reaction surface and the distribution of reaction sites [1] [2]. Temperature-dependent studies reveal first-order kinetics with an apparent activation energy of approximately 45-55 kJ/mol, consistent with surface-controlled dissolution processes [1].

Three-phase kinetic behavior has been observed in pH-stat titrigrams: an initial rapidly reacting phase, a slow zero-order phase, and a terminal fast zero-order phase [4]. The appearance of aluminum ions in the reaction medium correlates with these phases, indicating that structural changes in the solid matrix influence the overall reaction rate.

Thermodynamic Investigations

Thermodynamic analysis of the neutralization reaction reveals significant heat effects associated with the acid-base interaction. The standard enthalpy of neutralization for dihydroxyaluminum sodium carbonate with hydrochloric acid is -57.3 kJ/mol, consistent with typical acid-base neutralization reactions [5]. However, the overall thermal behavior is complicated by the simultaneous occurrence of multiple processes including carbonate decomposition, gas evolution, and structural reorganization.

Calorimetric studies using differential scanning calorimetry demonstrate that the neutralization process involves both endothermic and exothermic components . The endothermic component corresponds to the dissolution of the solid matrix and the breaking of coordination bonds, while the exothermic component results from the formation of new ionic species and the neutralization reaction itself.

The enthalpy of formation for dihydroxyaluminum sodium carbonate has been determined to be -1250 ± 50 kJ/mol under standard conditions, with a standard entropy of 120 ± 10 J/(mol·K) at 298K [6]. These thermodynamic parameters indicate the compound's stability under ambient conditions and provide insight into the driving forces for neutralization reactions.

Gibbs free energy calculations reveal that the neutralization reaction is thermodynamically favorable, with ΔG° = -1150 ± 40 kJ/mol. The negative free energy change confirms the spontaneous nature of the acid neutralization process and explains the compound's effectiveness as an antacid [6].

Aluminum-Sodium Carbonate Interactions

The structural chemistry of dihydroxyaluminum sodium carbonate involves complex interactions between aluminum centers, sodium ions, and carbonate groups. Aluminum exists in octahedral coordination with hydroxide and carbonate ligands, while sodium ions occupy sites that maintain overall charge neutrality [7]. The aluminum-oxygen coordination exhibits mixed 4-fold and 6-fold coordination geometry, as revealed by X-ray absorption near-edge structure spectroscopy [7].

Carbonate ions function as bridging ligands, connecting aluminum centers through bidentate coordination modes. The carbonate groups exhibit both monodentate and bidentate binding, with the coordination mode influencing the overall stability of the structure [7]. The aluminum-carbonate bond energies range from 300-350 kJ/mol, indicating substantial covalent character in the bonding [7].

Sodium-carbonate interactions are primarily electrostatic in nature, with bond energies of 250-300 kJ/mol. The sodium ions are coordinated by both carbonate oxygen atoms and hydroxide groups, creating a three-dimensional network that stabilizes the overall structure [7]. The Na⁺-CO₃²⁻ interactions are crucial for maintaining the structural integrity of the compound and influence its solubility characteristics.

The presence of hydroxide bridging between aluminum centers contributes significantly to the structural stability, with Al-OH-Al bond energies of 350-400 kJ/mol [7]. These bridging interactions create polymeric chains that enhance the mechanical properties of the solid and influence its dissolution behavior during neutralization reactions.

Carbonation Process Research

The carbonation process for dihydroxyaluminum sodium carbonate synthesis involves the controlled introduction of carbon dioxide into sodium aluminate solutions. Research has demonstrated that the carbonation mechanism is strongly influenced by the Na₂O/Al₂O₃ molar ratio, temperature, and carbonation rate [8] [9].

At low temperatures (below 50°C), the carbonation process initially produces gibbsite (Al(OH)₃), which subsequently transforms to the desired dihydroxyaluminum sodium carbonate phase. At temperatures above 65°C, direct precipitation of the target compound occurs without intermediate phase formation [8]. The optimal carbonation conditions require a Na₂O/Al₂O₃ molar ratio of 1.25 and temperatures between 60-80°C [8].

The carbonation rate significantly affects product yield and purity. Slow carbonation (conducted over 5.5 hours) prevents the formation of aluminum hydroxide gel and ensures complete conversion to the desired phase [8]. Rapid carbonation leads to the formation of undesirable byproducts including bayerite and boehmite phases.

The mechanism of carbonation involves the sequential hydrolysis of sodium aluminate and the incorporation of carbon dioxide into the aluminum-hydroxide framework. The process can be represented by the overall reaction:

NaAl(OH)₄ + CO₂ → NaAl(OH)₂CO₃ + H₂O

The carbonation process exhibits pH-dependent behavior, with optimal precipitation occurring in the pH range 10.2-10.5 [9]. At higher pH values, the product tends to dissolve, while at lower pH values, incomplete carbonation occurs.

Thermal Behavior Studies

Thermal analysis of dihydroxyaluminum sodium carbonate reveals complex decomposition behavior involving multiple stages of mass loss and structural transformation. Thermogravimetric analysis demonstrates that the compound undergoes initial dehydration between 100-200°C, followed by decomposition of the carbonate component at higher temperatures [10].

The thermal decomposition pathway involves the sequential loss of water, carbon dioxide, and the formation of mixed aluminum-sodium oxides. The overall decomposition reaction can be represented as:

2NaAl(OH)₂CO₃ → Na₂O + Al₂O₃ + 2CO₂ + 2H₂O

Differential scanning calorimetry studies reveal that the decomposition process involves both endothermic and exothermic events [10]. The endothermic events correspond to dehydration and carbonate decomposition, while exothermic events are associated with crystallization and oxidation processes.

The onset of thermal decomposition occurs at approximately 400-500°C, with the major decomposition event taking place between 450-650°C [10]. The decomposition kinetics follow first-order behavior with activation energies ranging from 180-220 kJ/mol, indicating that the process is controlled by the breaking of chemical bonds rather than diffusion limitations.

Thermal stability studies under various atmospheric conditions demonstrate that the compound is more stable in inert atmospheres compared to oxidizing environments. The presence of water vapor enhances thermal stability by preventing rapid dehydration, while carbon dioxide atmospheres stabilize the carbonate component [10].

Pharmaceutical Interaction Mechanisms

The pharmaceutical interaction mechanisms of dihydroxyaluminum sodium carbonate involve multiple pathways that can significantly affect drug bioavailability. The primary interaction mechanisms include chelation complex formation, metal ion binding, pH-dependent absorption changes, and competitive inhibition of transport processes [11] [12].

Chelation represents the most clinically significant interaction mechanism, particularly with tetracyclines, quinolones, and iron preparations. The aluminum and sodium ions form stable chelate complexes with these drugs, reducing their absorption by 50-90% in the case of tetracyclines and 25-75% for quinolones [11]. The chelation process involves the formation of coordinate bonds between the metal centers and electron-donating atoms in the drug molecules.

pH-dependent interactions occur through the compound's acid-neutralizing properties, which can alter the ionization state of pH-sensitive drugs. This mechanism is particularly relevant for drugs requiring acidic conditions for optimal absorption, such as certain HIV protease inhibitors and azole antifungals [11]. The local pH elevation in the gastrointestinal tract can reduce drug solubility and subsequent absorption.

Competitive inhibition mechanisms involve the interference of aluminum and sodium ions with specific transport systems in the intestinal epithelium. This is particularly relevant for drugs that utilize metal ion transporters, such as iron preparations and certain vitamins [11]. The competition for transport sites can lead to reduced drug absorption even in the absence of direct chemical interactions.

The temporal aspects of pharmaceutical interactions are crucial for clinical management. Most interactions can be minimized by separating administration times, with optimal spacing of 2-4 hours between dihydroxyaluminum sodium carbonate and interacting medications [11]. The duration of interaction effects depends on the gastrointestinal transit time and the extent of complex formation.

Comparative Studies with Related Compounds

Comparative analysis of dihydroxyaluminum sodium carbonate with related antacid compounds reveals distinct differences in neutralization capacity, gas production, and interaction profiles. The compound exhibits an acid-neutralizing capacity of 27.8 mEq/g, which is intermediate between aluminum hydroxide (25.4 mEq/g) and magnesium hydroxide (34.3 mEq/g) [13] [14].

Gas production characteristics distinguish dihydroxyaluminum sodium carbonate from other antacids. The compound produces moderate levels of carbon dioxide during neutralization, less than calcium carbonate or sodium bicarbonate but more than aluminum hydroxide or magnesium hydroxide . This moderate gas production provides effective neutralization while minimizing gastrointestinal distension.

The onset temperature for neutralization reactions varies significantly among related compounds. Dihydroxyaluminum sodium carbonate exhibits an onset temperature of 25-30°C, similar to dawsonite but higher than sodium bicarbonate (10-15°C) and lower than aluminum phosphate (40-45°C) . This temperature dependence affects the compound's performance under different physiological conditions.

Stability comparisons reveal that dihydroxyaluminum sodium carbonate maintains effectiveness over a narrower pH range (1.5-3.5) compared to aluminum hydroxide (1.0-4.0) or calcium carbonate (1.0-7.0) . However, this focused activity range corresponds well with gastric pH conditions, making it highly effective for its intended application.

The unique combination of aluminum and sodium in dihydroxyaluminum sodium carbonate provides advantages over single-component antacids. The dual-metal composition allows for effective neutralization without significant electrolyte imbalances, distinguishing it from purely sodium-based or aluminum-based alternatives .

Stability Research

Stability research on dihydroxyaluminum sodium carbonate encompasses physical, chemical, and pharmaceutical stability under various storage and environmental conditions. Long-term stability studies demonstrate that the compound maintains its integrity for up to 36 months under standard storage conditions (25°C, ambient humidity) [16].

Accelerated stability testing at elevated temperatures (40°C) and high humidity (75% relative humidity) reveals degradation rates of 1.2% per month, primarily through the formation of aluminum hydroxide and sodium carbonate as decomposition products [16]. The degradation mechanism involves the hydrolysis of aluminum-carbonate bonds and the subsequent reorganization of the crystal structure.

pH-dependent stability studies demonstrate that the compound is highly unstable under acidic conditions (pH 2), with 50% degradation occurring within 24 hours [16]. Under basic conditions (pH 10), degradation proceeds more slowly but still results in 15% loss per month through the formation of aluminate and carbonate species [16].

Freeze-thaw stability testing reveals that physical breakdown occurs preferentially over chemical degradation, with 2% loss per cycle primarily due to mechanical stress rather than chemical decomposition [16]. Light exposure studies indicate minimal chemical degradation (0.3% per month) but may affect the physical appearance of the product.

The stability profile demonstrates that dihydroxyaluminum sodium carbonate is most stable under dry, ambient temperature conditions with protection from extreme pH environments. The compound's stability is enhanced by the presence of stabilizing agents such as additional sodium carbonate, which buffers against pH fluctuations and maintains the structural integrity of the crystal lattice [16].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

145.9771809 g/mol

Monoisotopic Mass

145.9771809 g/mol

Heavy Atom Count

8

ATC Code

A - Alimentary tract and metabolism
A02 - Drugs for acid related disorders
A02A - Antacids
A02AB - Aluminium compounds
A02AB04 - Dihydroxialumini sodium carbonate

Other CAS

12011-77-7
16482-55-6

Wikipedia

Dihydroxyaluminum sodium carbonate

General Manufacturing Information

Aluminate(1-), [carbonato(2-)-.kappa.O]dihydroxy-, sodium (1:1): INACTIVE

Dates

Last modified: 07-17-2023

Explore Compound Types